N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16393741
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClFN3 |
|---|---|
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H16FN3.ClH/c1-2-6-17-10-13(9-16-17)15-8-11-4-3-5-12(14)7-11;/h3-5,7,9-10,15H,2,6,8H2,1H3;1H |
| Standard InChI Key | HLDFVUNDXQDMLW-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl |
Introduction
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazole ring, a 3-fluorophenyl group, and a propyl chain, which contribute to its distinct chemical and pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl group. These reactions can be optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and chromatography for purification.
Biological Activity and Potential Applications
Research on N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride focuses on its potential as a modulator of signal transduction pathways and enzyme inhibition. This suggests applications in treating conditions related to these pathways, although specific therapeutic targets are not detailed in reliable sources.
Comparison with Similar Compounds
While specific data on N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is limited, compounds with similar structures, such as N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride, have been studied for their biological activities and potential therapeutic applications. These compounds often exhibit unique pharmacological profiles due to variations in their substituents.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride | Pyrazole ring with a 4-fluorophenyl group | Potential for modulating signal transduction pathways |
| 1-(4-fluorophenyl)-5-propan-2-ylpyrazol-4-amine | Similar pyrazole core with different alkyl chain | Diverse biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume